molecular formula C26H24N4O4S B2892847 N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide CAS No. 941004-76-8

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide

Cat. No.: B2892847
CAS No.: 941004-76-8
M. Wt: 488.56
InChI Key: QGLJZUZSYANBCM-UHFFFAOYSA-N
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Description

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, an ethoxyphenyl group, and an oxazole ring

Scientific Research Applications

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Future Directions

: Al-Zaydi, K. M., Khalil, H. H., El-Faham, A., & Khattab, S. N. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 39. Read more : Sigma-Aldrich. (2015). Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile under acidic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the oxazole intermediate with an ethoxyphenyl amine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Mechanism of Action

The mechanism of action of N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide
  • N-benzyl-4-{4-cyano-5-[(4-phenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide

Uniqueness

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-3-33-22-13-11-21(12-14-22)28-26-24(17-27)29-25(34-26)20-9-15-23(16-10-20)35(31,32)30(2)18-19-7-5-4-6-8-19/h4-16,28H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJZUZSYANBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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